
Dipotassium hydrogen phosphate
Descripción general
Descripción
Dipotassium hydrogen phosphate, also known as potassium phosphate dibasic, is an inorganic salt composed of dipotassium and hydrogen phosphate anions. It is a white, odorless, crystalline powder that is highly soluble in water. It is commonly used as a fertilizer, buffering agent, and food additive. It is also used in the manufacture of detergents, soaps, and cosmetics.
Aplicaciones Científicas De Investigación
Flotation of Phosphate Ores Dipotassium hydrogen phosphate plays a crucial role in the flotation of phosphate ores, a process pivotal in phosphate rock processing for the phosphate industry. Its application in froth flotation helps in concentrating the phosphate content by minimizing gangue minerals like silicates, carbonates, and clays. Such usage ensures the production of marketable phosphate, integral for various industrial applications (Sis & Chander, 2003).
Biotechnological Applications In the realm of biotechnology, this compound is vital for the solubilization of insoluble phosphates. This process is predominantly biological, utilizing P-solubilizing microorganisms. Such organisms exhibit the capability to produce and release metabolites with metal-chelating functions, crucial for solubilizing phosphate rocks. The application extends to enhancing soil properties and promoting plant growth, making it an asset in sustainable agriculture and bioremediation of soils (Vassileva et al., 2010).
Adjuvant in Vaccination this compound finds its place as an adjuvant in the field of immunology. Historically, calcium phosphate, closely associated with this compound, has been used in vaccines against diseases like diphtheria, tetanus, pertussis, and poliomyelitis. It holds potential as a substitute for alum salts in vaccines, owing to its natural presence in the body, safety profile, and proven efficacy in human vaccination (Masson et al., 2017).
Phosphorus Recovery In the face of global phosphorus scarcity, this compound is integral in phosphorus recovery techniques. It's pivotal in strategies aimed at recovering phosphorus from wastewater, aligning with environmental sustainability. The operationalization of such techniques, while technologically feasible, is influenced by economic factors, legislation, and national policies (Desmidt et al., 2015).
Phosphorus in Agriculture this compound is significant in agricultural settings, especially concerning phosphate solubilization. It's a component of systems that enhance the bioavailability of phosphorus for plants, primarily through the action of phosphate-solubilizing microorganisms. These microorganisms are integral to sustainable agriculture, improving soil fertility and crop yields by making soil-insoluble phosphate accessible to plants (Timofeeva et al., 2022).
Environmental Concerns Despite its beneficial applications, it's crucial to be cognizant of the environmental implications associated with the use of phosphate compounds, including this compound. Concerns arise especially in the context of phosphate fertilizers, which can contribute to the accumulation of hazardous trace elements in croplands. Monitoring and managing these risks are essential to ensure environmental safety and sustainability (Jiao et al., 2012).
Mecanismo De Acción
Target of Action
Dipotassium hydrogen phosphate primarily targets calcium concentrations in the body, exerting a modifying influence . It also acts as a buffering agent in various biochemical reactions . In the food industry, it functions as an emulsifier , stabilizer , and texturizer .
Biochemical Pathways
This compound is involved in several biochemical pathways. It has a major role in the renal excretion of hydrogen ions . It also plays a pivotal role in various abiotic stresses such as drought, cold, water stresses, etc .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Once the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted . If large amounts are given by this route, much of it may escape absorption .
Result of Action
The result of the action of this compound can be seen in its various applications. For instance, in the food industry, it prevents coagulation in non-dairy creamers . In agriculture, it has been found to enhance the growth of plants, improve photosynthetic pigments, and increase the activity of photosystem II photochemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight can lead to its thermal decomposition . Moisture can also affect its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dipotassium hydrogen phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a stress alleviator against abiotic stresses in plants .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, it helps alleviate the toxic impacts of zinc oxide nanoparticles in crops .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "Dipotassium hydrogen phosphate can be synthesized by the reaction of phosphoric acid with potassium hydroxide.", "Starting Materials": ["Phosphoric acid", "Potassium hydroxide"], "Reaction": [ "Add phosphoric acid to water to form phosphoric acid solution", "Add potassium hydroxide to water to form potassium hydroxide solution", "Slowly add the phosphoric acid solution to the potassium hydroxide solution with constant stirring", "Continue stirring until all the phosphoric acid has reacted", "Filter the solution to remove any insoluble impurities", "Evaporate the solution to dryness to obtain solid dipotassium hydrogen phosphate" ] } | |
Número CAS |
7758-11-4 |
Fórmula molecular |
H3KO4P |
Peso molecular |
137.094 g/mol |
Nombre IUPAC |
dipotassium;hydrogen phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[K+].[K+] |
SMILES canónico |
OP(=O)(O)O.[K] |
Color/Form |
White crystals Colorless or white granules or powde |
melting_point |
Decomp |
Otros números CAS |
7758-11-4 |
Descripción física |
Dry Powder; Liquid, Other Solid; Pellets or Large Crystals; Liquid Colourless or white granular powder, crystals or masses; deliquescent substance, hygroscopic White partially hygroscopic solid; [Merck Index] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White odorless granules; [MSDSonline] |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
66923-00-0 |
Solubilidad |
Freely soluble in water. Insoluble in ethanol Very sol in water; 100 g dissolves rapidly & completely in 67 g cold water Slightly sol in alcohol |
Sinónimos |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dipotassium hydrogen phosphate?
A1: The molecular formula of this compound is K2HPO4. Its molecular weight is 174.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided articles do not delve into detailed spectroscopic analysis, techniques like infrared spectroscopy (FTIR) and X-ray diffraction can provide structural information. For example, FTIR analysis can identify the presence of phosphate (PO43-) groups in the compound [].
Q3: Are there compatibility issues with this compound in specific applications?
A3: The compatibility of this compound is context-dependent. For instance, in geopolymer mixtures, excessive use of this compound can lead to efflorescence, impacting the material's integrity [].
Q4: Can this compound act as a catalyst?
A4: Yes, this compound can function as a catalyst in specific organic reactions. It has been shown to catalyze the conversion of stabilized phosphorus ylides to various compounds like alkyl 6-hydroxy-2-oxo-2H-chromene-4-carboxylates and electron-poor O-vinyl ethers [, ].
Q5: How is this compound used in aqueous two-phase extraction?
A5: this compound is frequently used as a salt in alcohol/salt ATPS to separate various biomolecules like L-arginine, 1,3-propanediol, lactic acid, chlorogenic acid, and acetoin [, , , , ].
Q6: What factors influence the efficiency of this compound in ATPS?
A6: Factors such as the concentration of this compound, the type of alcohol used, pH, temperature, and the properties of the target molecule influence partitioning efficiency in ATPS [, , , , ].
Q7: Does this compound interact directly with the target molecules in ATPS?
A7: The interaction is primarily driven by the creation of two phases with different polarities, influenced by the salt. This compound may not directly bind to the target molecules but rather modulates their partitioning behavior based on their affinity for the different phases [, , , , ].
Q8: How does this compound affect cadmium speciation in soil?
A8: Studies indicate that this compound can influence the bioavailability of cadmium in contaminated soils. Its application can reduce exchangeable cadmium content while increasing the fraction bound to carbonates, Fe-Mn oxides, and organic matter, potentially reducing cadmium's toxicity [].
Q9: Are there any known effects of this compound on bone mineral density?
A9: While not directly addressed in the provided articles, this compound solutions have been historically used in phantoms for calibrating computed tomography bone density measurements due to their similar density and mass attenuation coefficients to compact bone [].
Q10: What are the safety concerns associated with handling this compound?
A10: While generally considered safe, this compound can cause irritation upon contact with skin, eyes, or if inhaled. Proper handling procedures, including personal protective equipment, are essential [].
Q11: What analytical methods are used to determine the concentration of this compound?
A11: Common analytical techniques include titration, ion chromatography, and spectrophotometric methods. The choice of method depends on the matrix and the desired sensitivity and accuracy [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
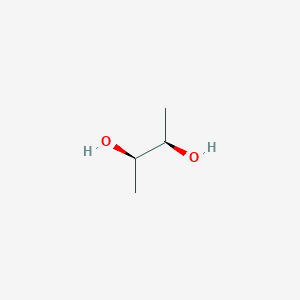
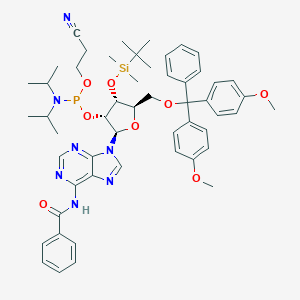

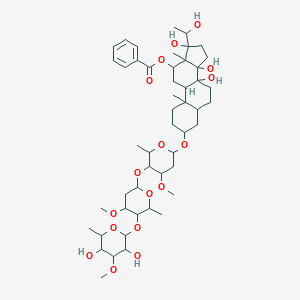
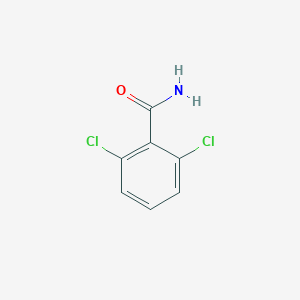
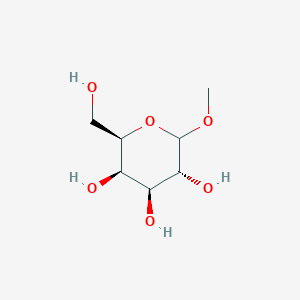

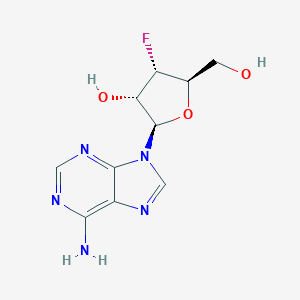
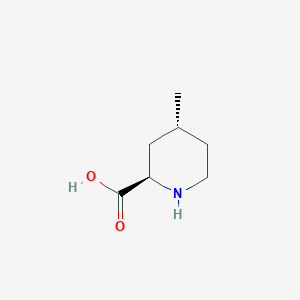


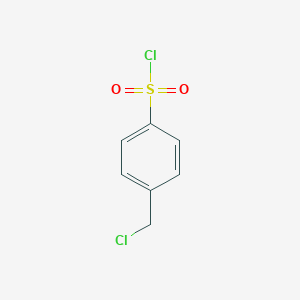
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)